molecular formula C13H18N2O4 B11460886 4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one

4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B11460886
M. Wt: 266.29 g/mol
InChI Key: VEOAWXVQBKBXDT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a trimethyl-substituted oxazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, trimethylamine, and glyoxylic acid.

    Formation of Intermediate: The initial step involves the reaction of 4-methoxyaniline with glyoxylic acid under acidic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization in the presence of trimethylamine to form the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-one: Unique due to its specific substitution pattern and oxazolidinone ring.

    4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.

    4-Hydroxy-3-[(4-methoxyphenyl)amino]-4,5,5-trimethyl-1,3-oxazolidin-2-imine: Contains an imine group instead of a carbonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

4-hydroxy-3-(4-methoxyanilino)-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N2O4/c1-12(2)13(3,17)15(11(16)19-12)14-9-5-7-10(18-4)8-6-9/h5-8,14,17H,1-4H3

InChI Key

VEOAWXVQBKBXDT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)NC2=CC=C(C=C2)OC)(C)O)C

Origin of Product

United States

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